molecular formula C10H19NO3S B2745983 (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid CAS No. 1608817-19-1

(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid

Cat. No.: B2745983
CAS No.: 1608817-19-1
M. Wt: 233.33
InChI Key: LTSSEGHIHMPQQT-VIFPVBQESA-N
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Description

(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid: is an organic compound with a complex structure that includes a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methylsulfanylbutanoic acid derivative, followed by its coupling with other reactants under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Research in medicine focuses on the compound’s potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential use in drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid is unique due to its specific structural features, such as the presence of the methylsulfanyl group and its stereochemistry. These characteristics differentiate it from other similar compounds and contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-3-methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-7(2)9(10(13)14)11-8(12)5-4-6-15-3/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSEGHIHMPQQT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608817-19-1
Record name (2S)-3-methyl-2-[4-(methylsulfanyl)butanamido]butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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